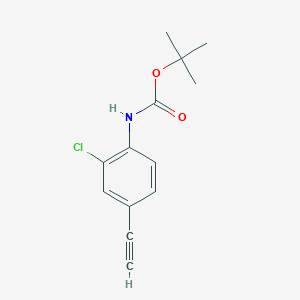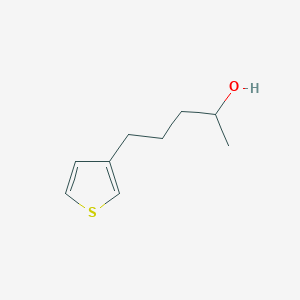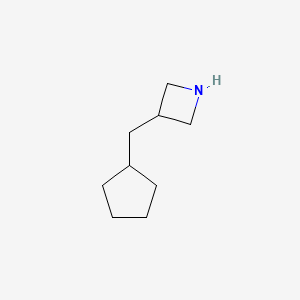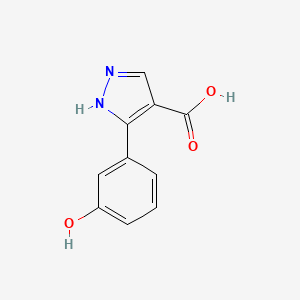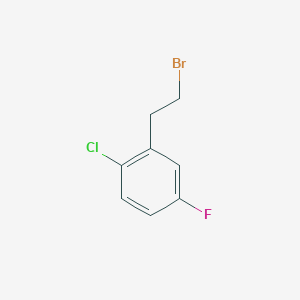
2-Chloro-5-fluorophenethyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenethyl bromide typically involves the bromination of 2-Chloro-5-fluorotoluene. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-Chloro-5-fluorophenethyl derivatives.
Oxidation: 2-Chloro-5-fluoroacetophenone or 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorophenethyl alcohol.
Applications De Recherche Scientifique
2-Chloro-5-fluorophenethyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the reactivity of the bromine atom towards nucleophilic attack. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorotoluene
- 2-Bromo-5-fluorophenethyl bromide
Comparison: 2-Chloro-5-fluorophenethyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 2-Chloro-5-fluorobenzyl bromide, it has an extended phenethyl chain, making it more versatile in synthetic applications. The presence of fluorine enhances its stability and reactivity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C8H7BrClF |
|---|---|
Poids moléculaire |
237.49 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
Clé InChI |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
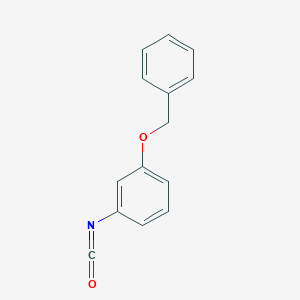
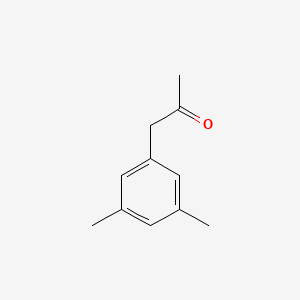
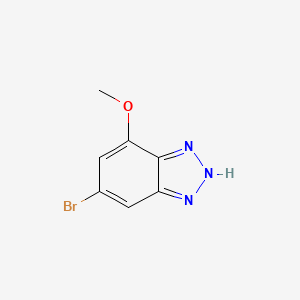


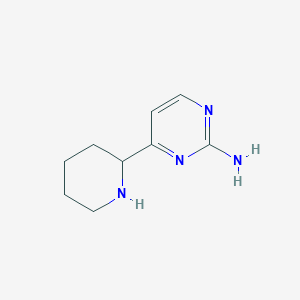
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

